
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride, commonly referred to as CPPA, is an important compound used in scientific research. It is a cyclohexyl derivative of piperazine and is a component of many drugs and pharmaceuticals. CPPA has a variety of applications in scientific research, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used as a tool to study the effects of different environmental factors on the body.
Wissenschaftliche Forschungsanwendungen
CPPA has a variety of applications in scientific research. It is used to study the effects of different drugs on the body and to explore the mechanisms of action of these drugs. CPPA has also been used to study the effects of different environmental factors on the body. It has been used to study the effects of different drugs on the central nervous system, including the effects of opioids and other painkillers. It has also been used to study the effects of different drugs on the cardiovascular system, including the effects of antihypertensive drugs.
Wirkmechanismus
CPPA is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, CPPA increases the levels of these neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA depend on the dose and route of administration. CPPA has been shown to have a variety of effects on the body, including increased alertness, improved mood, and improved cognitive performance. It has also been shown to reduce anxiety and stress levels. It has been used to treat a variety of conditions, including depression, anxiety, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CPPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also relatively stable and has a low toxicity. However, there are a few limitations to be aware of. CPPA is not water soluble, so it must be dissolved in an appropriate solvent before use. Additionally, CPPA can interact with other drugs, so it is important to be aware of potential drug interactions when using CPPA in laboratory experiments.
Zukünftige Richtungen
The potential future directions for CPPA are numerous. It could be used to study the effects of different drugs on the body, to explore the mechanisms of action of these drugs, and to study the effects of different environmental factors on the body. It could also be used as a tool to develop new drugs and to study the effects of different drugs on the central nervous system, cardiovascular system, and other physiological systems. Finally, it could be used to study the effects of different drugs on the brain and behavior.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and deprotection to yield the final product.", "Starting Materials": [ "Cyclohexylamine", "Propionic acid", "Di-tert-butyl dicarbonate", "Thionyl chloride", "Sodium hydroxide", "4-Chloropiperazine", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Protection of cyclohexylamine with di-tert-butyl dicarbonate to yield N-tert-butoxycarbonyl-cyclohexylamine.", "Step 2: Formation of 4-(tert-butoxycarbonyl)-piperazine by reacting N-tert-butoxycarbonyl-cyclohexylamine with 4-chloropiperazine in the presence of sodium hydroxide.", "Step 3: Deprotection of 4-(tert-butoxycarbonyl)-piperazine with thionyl chloride to yield 4-(chloromethyl)-piperazine.", "Step 4: Reaction of 4-(chloromethyl)-piperazine with propionic acid in the presence of potassium carbonate to yield 3-(4-chloromethyl-piperazin-1-yl)-propionic acid.", "Step 5: Reduction of 3-(4-chloromethyl-piperazin-1-yl)-propionic acid with hydrogen gas in the presence of palladium on carbon catalyst to yield 3-(4-cyclohexyl-piperazin-1-yl)-propionic acid.", "Step 6: Formation of 3-(4-Cyclohexyl-piperazin-1-YL)-propionic acid dihydrochloride by treating 3-(4-cyclohexyl-piperazin-1-yl)-propionic acid with hydrochloric acid in ethanol." ] } | |
| 1185304-69-1 | |
Molekularformel |
C13H25ClN2O2 |
Molekulargewicht |
276.80 g/mol |
IUPAC-Name |
3-(4-cyclohexylpiperazin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;/h12H,1-11H2,(H,16,17);1H |
InChI-Schlüssel |
SCHOFYPZMRXXPE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl.Cl |
Kanonische SMILES |
C1CCC(CC1)N2CCN(CC2)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)
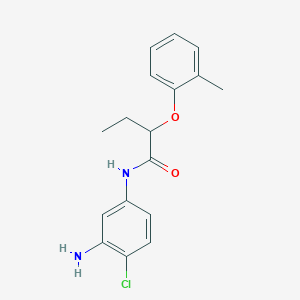
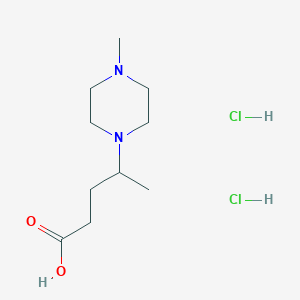


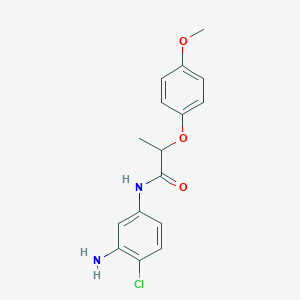
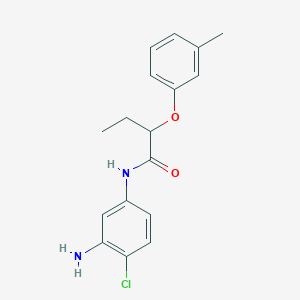
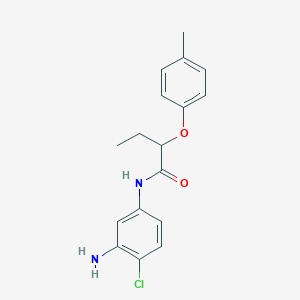


![(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-methyl-amine hydrochloride](/img/structure/B1388930.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388932.png)
